molecular formula C11H18O5 B1293608 Diethyl 4-oxoheptanedioate CAS No. 6317-49-3

Diethyl 4-oxoheptanedioate

Cat. No. B1293608
CAS RN: 6317-49-3
M. Wt: 230.26 g/mol
InChI Key: ZGBUXZJMZBBISR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, as seen in the preparation of diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4Hchromeno[4,3-b]pyridine-2,5-dicarboxylate from diethyl 2,4,6-trioxoheptanedioate and 4-methoxy-2-(4-methylphenyliminomethyl)-phenol . Another example is the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate from ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate . These methods could potentially be adapted for the synthesis of diethyl 4-oxoheptanedioate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as 1H and 13C NMR spectroscopy and X-ray analysis. For instance, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was elucidated using these methods . Similarly, the structure of diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate was confirmed by X-ray analysis, which revealed the dihedral angle between the benzene and pyrazole rings . These techniques could be employed to analyze the molecular structure of diethyl 4-oxoheptanedioate.

Chemical Reactions Analysis

The papers describe various chemical reactions involving diethyl-substituted compounds. For example, the Diels-Alder reaction of diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate with cyclopentadiene resulted in high stereoselectivity and pi-facial selectivity . The reactions of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate to obtain different acids and derivatives also demonstrate the reactivity of such compounds . These reactions provide insight into the types of chemical transformations that diethyl 4-oxoheptanedioate might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of diethyl 4-oxoheptanedioate are not directly discussed, the properties of similar compounds can provide some indication. The crystal packing and intermolecular interactions, such as C—H⋯O interactions, are important for the stability of these compounds, as seen in the case of diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate . The solvents used in reactions, like tetrahydrofuran (THF), also play a role in the synthesis and properties of these compounds . These aspects could be relevant when studying the properties of diethyl 4-oxoheptanedioate.

Scientific Research Applications

Synthesis and Structural Analysis

Diethyl 4-oxoheptanedioate plays a significant role in the synthesis of complex organic compounds. For example, it is used in the condensation process with 2-(Aryliminomethyl)phenols to synthesize chromeno[4,3-b]pyridines, which are notable for their mixture of diastereoisomers. The major isomer isolated from this process has its structure confirmed by X-ray analysis, highlighting its utility in structural chemistry and materials science (Mamedov et al., 2008).

Organic Reactions and Derivatives

The reactivity of Diethyl 4-oxoheptanedioate with other organic compounds has been explored in various studies. It reacts with ethyl 4-halo-3-oxobutanoate to produce different derivatives like diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate. These reactions showcase its versatility in organic synthesis (Kato et al., 1978).

Crystallography and Ligand Development

Diethyl 4-oxoheptanedioate also finds application in crystallography and ligand development. The crystal structure of diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate was determined, revealing potential for coordinating two metal atoms. This demonstrates its application in the development of functionalized ligands for use in coordination chemistry (Meskini et al., 2010).

Asymmetric Synthesis

In the field of asymmetric synthesis, diethyl 3,4-dioxohexanedioate, a related compound, has been hydrogenated to produce products with high enantiomeric excess. This process is important for producing synthetically useful compounds, like (R)-4-hydroxyethyl-2-buten-4-olide, demonstrating the compound's relevance in stereochemistry and pharmaceutical synthesis (Kiegiel et al., 2000).

Atmospheric Chemistry

Diethyl 4-oxoheptanedioate is also identified in atmospheric chemistry studies. It was detected in marine aerosols, indicating its presence in natural environments and its potential impact on atmospheric chemistry (Sakaguchi & Kawamura, 1994).

Safety And Hazards

Diethyl 4-oxoheptanedioate is classified as a combustible liquid . It has a flash point of 113 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

diethyl 4-oxoheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBUXZJMZBBISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212510
Record name Diethyl 4-oxoheptanedioate
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-oxoheptanedioate

CAS RN

6317-49-3
Record name Heptanedioic acid, 4-oxo-, 1,7-diethyl ester
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Record name Diethyl 4-oxoheptanedioate
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Record name 6317-49-3
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Record name Diethyl 4-oxoheptanedioate
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Record name Diethyl 4-oxoheptanedioate
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Record name Diethyl 4-oxoheptanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
C Bruno, A Catalano, G Lentini, A Carocci… - …, 2008 - ricerca.uniba.it
… The former was synthesized in high overall yield (75%) starting from the commercially available diethyl 4-oxoheptanedioate, thus overtaking the well-known problems related to the use …
Number of citations: 11 ricerca.uniba.it
K Bláha, M Buděšínský, Z Koblicová… - Collection of …, 1982 - cccc.uochb.cas.cz
… The 6-isobutyl (II) and 6-methyl (III) derivatives were prepared in optically pure forms by condensation of diethyl 4-oxoheptanedioate with (S)-1,2-diamino-4-methylpentane and (S)-1,2-…
Number of citations: 18 cccc.uochb.cas.cz
VV Stavytskyi, IS Nosulenko, KI Kandybey… - 2020 - dspace.zsmu.edu.ua
… The more efficient approach for the synthesis of the target esters via condensation of 2-(6-R1-2,5-dihydro-5-oxo-1,2,4-triazino-3-yl)anilines with diethyl 4-oxoheptanedioate has been …
Number of citations: 2 dspace.zsmu.edu.ua
RE Lack, C Ganter, JD Roberts - Journal of the American …, 1968 - ACS Publications
… After a forerun of 1.2 g of diethyl 4-oxoheptanedioate, there was obtained 5.8 g (66%) of diethyl4,4-difluoroheptanedioate as a pale yellow liquid, bp 95-98 (0.15 mm). The product was …
Number of citations: 20 pubs.acs.org
D Mukherjee, SK Mukhopadhyay… - Journal of the …, 1973 - pubs.rsc.org
… Furylacrylic acid was treated with ethanolic hydrogen chloride to afford diethyl 4-oxoheptanedioate and this was converted into diethyl 4,4-ethylenedioxyheptanedi ~ ate . ~ Dieckmann …
Number of citations: 1 pubs.rsc.org
Y Sun, Y Ran, H Yang, M Mo, G Li - Microorganisms, 2023 - mdpi.com
… At 72 h, seven compounds (diethyl butanedioate, 5-heptyloxolan-2-one, dipropan-2-yl butanedioate, ethyl 2-methylpentanoate, dibutyl propanedioate, diethyl 4-oxoheptanedioate, and …
Number of citations: 7 www.mdpi.com
K Hermann, H Wynberg - The Journal of Organic Chemistry, 1979 - ACS Publications
… Toa stirred solution of 23.1 g (0.10 mol) of diethyl 4-oxoheptanedioate in 15 mL of 1,2-ethanedithiol cooled to 0 C was added 16 mL of BF3 etherate. After the mixture was stirred for 30 …
Number of citations: 206 pubs.acs.org
K Bláha, M Buděšinský, I Frič, Z Koblicová, P Maloň… - Tetrahedron …, 1978 - Elsevier
The properties of non-planar amide groups may be directly investigated using polycyclic lactams as models 192. The similar class of dilactams affords an opportunity to study the …
Number of citations: 8 www.sciencedirect.com
F Sirindil, JM Weibel, P Pale, A Blanc - Natural Product Reports, 2022 - pubs.rsc.org
… Starting from diethyl 4-oxoheptanedioate, ethyl magnesium addition and hydrolysis provided the γ-lactone 6 in 40% yield. The lactone acid side chain was then modified through a …
Number of citations: 6 pubs.rsc.org
S Seto, H Sugiyama, S Takenaka… - Journal of the Chemical …, 1969 - pubs.rsc.org
… acid5 by comparison with a sample synthesised from diethyl 4-oxoheptanedioate (VI) .6 … acetic acid obtained 6 by intramolecular condensation of diethyl 4-oxoheptanedioate (VI) with …
Number of citations: 4 pubs.rsc.org

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